Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
CAS No.: 155773-71-0
Cat. No.: VC21122921
Molecular Formula: C64H80N8NiO8
Molecular Weight: 1148.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155773-71-0 |
|---|---|
| Molecular Formula | C64H80N8NiO8 |
| Molecular Weight | 1148.1 g/mol |
| IUPAC Name | nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
| Standard InChI | InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
| Standard InChI Key | JFVRZEMMDHQJPH-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |
| Canonical SMILES | CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |
Introduction
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are macrocyclic compounds known for their stability and versatility in various applications, including electronics, medicine, and materials science. This specific compound incorporates nickel as the central metal ion and features eight butoxy groups attached to the phthalocyanine ring, enhancing its solubility and chemical properties.
Chemical Formula and Molecular Weight
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Chemical Formula: C64H80N8NiO8
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Molecular Weight: 1148.0622 g/mol
Safety Information
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Hazard Statements: H317 (May cause an allergic skin reaction)
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Hazard Codes: Xi (Irritant)
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Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection)
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Risk Codes: 49-43
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Safety Statements: 53-36/37/39-45
| Property | Value |
|---|---|
| Chemical Formula | C64H80N8NiO8 |
| Molecular Weight | 1148.0622 g/mol |
| Appearance | Dark green powder |
| Melting Point | 288-293 °C |
| Absorption Maximum (λ max) | 743 nm |
| Hazard Statements | H317 |
| Hazard Codes | Xi |
| Precautionary Statements | P280 |
Synthesis and Characterization
The synthesis of phthalocyanine derivatives typically involves the reaction of phthalonitrile or its derivatives with metal salts. For Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, the process may involve the use of 4,5-dibutoxyphthalonitrile and nickel(II) chloride or acetate in a high-boiling solvent like 1-pentanol or n-hexanol. Characterization techniques such as FT-IR, NMR, and mass spectrometry are commonly used to confirm the structure and purity of the compound.
Applications
Phthalocyanines, including Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, have diverse applications due to their chemical stability and electronic properties:
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Electronics and Optoelectronics: Used in thin films for their electro-catalytic activity and sensing capabilities.
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Medical Applications: Exhibits antibacterial and antitumor activities, making it a candidate for medical research.
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Materials Science: Incorporated into solar cells and gas detectors due to its semiconductor properties.
Research Findings
Recent studies have focused on the synthesis and characterization of phthalocyanine derivatives, exploring their potential in various fields. Nickel(II) phthalocyanines have shown promise in antibacterial assays, demonstrating activity against Escherichia coli and Staphylococcus aureus . The octabutoxy substitution enhances solubility, which is beneficial for applications requiring solution-based processing.
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